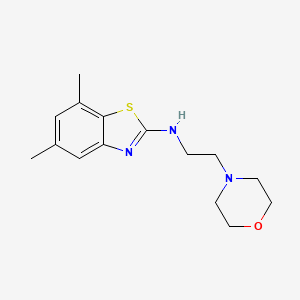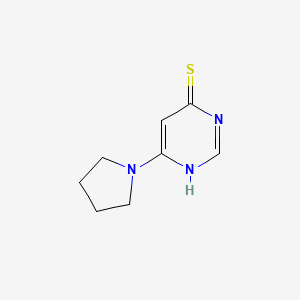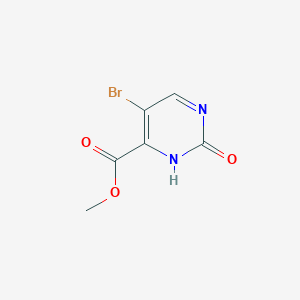
4-(5-甲基-1,2,4-噁二唑-3-基)苄胺
描述
“4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” is a chemical compound with the molecular formula C10H11N3O. It’s a structurally diverse compound bearing the 1,2,4-oxadiazole motif .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives like “4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
科学研究应用
抗癌研究
4-(5-甲基-1,2,4-噁二唑-3-基)苄胺: 已在抗癌研究中显示出前景,因为它参与了噁二唑衍生物的合成 。这些衍生物已被评估为潜在的抗癌剂,研究表明它们对各种癌细胞系有效。该化合物在这些衍生物合成中的作用对于开发针对特定癌症类型的药物至关重要。
药物化学
在药物化学中,该化合物因其药理性质而被利用。 噁二唑,包括那些源自4-(5-甲基-1,2,4-噁二唑-3-基)苄胺的噁二唑,以其广泛的生物活性而闻名 。它们是设计和开发具有治疗糖尿病、病毒感染和炎症等疾病的潜在应用的新药的关键中间体。
农业
噁二唑环是化合物结构的一部分,在开发新型杀菌剂方面具有重要意义 。农业研究已经探索了使用噁二唑衍生物作为针对各种植物病原体的保护剂,这有助于提高作物保护和产量。
材料科学
在材料科学中,该化合物的衍生物因其高能特性和在高能材料中的潜在用途而被探索 。这些材料对各种应用感兴趣,包括作为推进剂和炸药,需要受控的能量释放。
环境科学
环境科学研究已经调查了该化合物,因为它具有良性分解产物 。4-(5-甲基-1,2,4-噁二唑-3-基)苄胺的衍生物会释放氮气,这不会对环境造成危害,使其成为各种应用的环境友好选择。
分析化学
该化合物在分析化学中也很重要,它可以作为各种分析方法中的标准品或试剂 。它明确的结构和性质使其可用于仪器校准和分析技术验证。
未来方向
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
作用机制
Target of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anticancer and anti-infective properties .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their versatile heterocyclic scaffold .
Biochemical Pathways
Oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) and its predicted LogP value (1.92) suggest that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit anticancer and anti-infective activities , suggesting that they may induce cell death or inhibit the growth of certain types of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, its solubility in water (964.1 mg/L at 25°C) suggests that it may be more effective in aqueous environments.
生化分析
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways . The precise molecular interactions and mechanisms depend on the specific context and conditions under which the compound is used.
Temporal Effects in Laboratory Settings
The effects of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression . Additionally, the stability of the compound under different conditions, such as temperature and pH, can affect its activity and efficacy.
Dosage Effects in Animal Models
In animal models, the effects of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine can vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have reported threshold effects, where a certain dosage is required to observe noticeable effects . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells and tissues . Understanding the metabolic pathways associated with this compound can provide insights into its potential therapeutic applications and effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and effects.
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDWUOSWUXAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650987 | |
| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932742-86-4 | |
| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



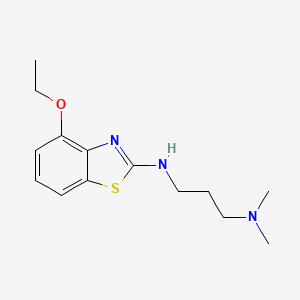
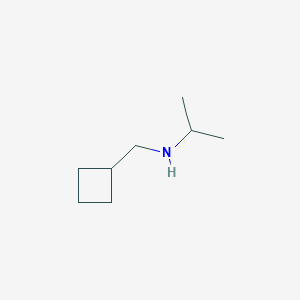



![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)
![methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate](/img/structure/B1416131.png)


